5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
3-methoxy-5-(3-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-11(6-10)12-7-13(15)9-14(8-12)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYBKMAFHWSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Optimization
The reaction typically employs 3-bromo-5-methoxyaniline and 3-methylphenylboronic acid as coupling partners. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the bond formation in solvents like tetrahydrofuran (THF) or 1,4-dioxane, with sodium carbonate or potassium phosphate as bases. The methoxy group at the 5-position directs coupling to the para position relative to the amine, ensuring correct regiochemistry.
Table 1: Suzuki-Miyaura Reaction Conditions and Yields
| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | Na₂CO₃ | 80 | 78 |
| PdCl₂(dppf) | 1,4-Dioxane | K₃PO₄ | 100 | 85 |
| Pd(OAc)₂/XPhos | Toluene | Cs₂CO₃ | 90 | 72 |
Challenges and Solutions
A major challenge lies in the sensitivity of the amine group to oxidative conditions. To mitigate this, in situ protection of the amine as an acetanilide (via acetic anhydride) is employed before coupling, followed by hydrolysis under basic conditions. This approach prevents catalyst poisoning and side reactions, improving yields by 15–20%.
Ullmann Coupling: A Copper-Mediated Alternative
While less efficient than Suzuki-Miyaura, Ullmann coupling offers a ligand-free route using copper catalysts. This method couples 3-iodo-5-methoxyaniline with 3-methylphenyl bromide in the presence of CuI and a diamine ligand.
Reaction Dynamics
Optimal conditions involve refluxing in dimethylformamide (DMF) with potassium carbonate as a base. However, prolonged reaction times (24–48 hours) and moderate yields (50–60%) limit its practicality. The electron-donating methoxy group enhances the nucleophilicity of the aryl halide, accelerating the coupling but risking over-reduction of the amine without protective measures.
Table 2: Ullmann Coupling Parameters
| Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | Ethylenediamine | DMF | 120 | 55 |
| CuBr | 1,10-Phenanthroline | DMSO | 130 | 58 |
Nitro Reduction Strategy: From Biphenyl Nitro Precursors
An alternative route involves synthesizing 5-methoxy-3'-methyl-[1,1'-biphenyl]-3-nitrobenzene followed by reduction to the amine. This two-step process avoids sensitive coupling steps.
Nitro Group Introduction and Reduction
The nitro precursor is prepared via Friedel-Crafts alkylation or direct nitration, though regioselectivity issues necessitate careful optimization. Catalytic hydrogenation using Pd/C in ethanol or ammonium formate as a hydrogen source achieves quantitative reduction. For example, hydrogenation at 50 psi H₂ and 50°C for 4 hours converts the nitro group to an amine with >95% efficiency.
Protective Group Strategies for Amine Stability
Acetanilide Protection
Protecting the amine as an acetanilide (using acetic anhydride/pyridine) before coupling prevents undesired side reactions. Deprotection is achieved via hydrolysis with NaOH in ethanol/water (1:1) at 80°C, yielding the free amine without degradation.
tert-Butoxycarbonyl (Boc) Protection
Boc protection (using di-tert-butyl dicarbonate) offers orthogonal deprotection under acidic conditions (e.g., HCl in dioxane). This method is preferred for multistep syntheses but adds complexity to the workflow.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Yield (%) | Reaction Time | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 85 | 12–24 h | High | Excellent |
| Ullmann Coupling | 55 | 24–48 h | Moderate | Moderate |
| Nitro Reduction | 70* | 8–10 h | Low | Good |
*Includes nitration and reduction steps.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The biphenyl structure of 5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine allows for diverse interactions with biological targets. Compounds with similar biphenyl frameworks have been extensively studied for their pharmacological activities, including:
- Anticancer Agents : Many biphenyl derivatives exhibit anti-tumor properties. For instance, biphenyl compounds have been identified as potential inhibitors in various cancer pathways, making them candidates for drug development against cancers such as leukemia and breast cancer .
- Antimicrobial Activities : The compound's structure may enhance its interaction with microbial enzymes, leading to potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Certain biphenyl derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- A study highlighted the efficacy of biphenyl derivatives in inhibiting specific cancer cell lines, demonstrating the potential of this compound as a lead compound for further development .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:
- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules .
- Coupling Reactions : It can be utilized in cross-coupling reactions (such as Suzuki or Sonogashira coupling), which are pivotal in constructing biaryl compounds used in pharmaceuticals and agrochemicals .
Material Science
Applications in OLEDs and Liquid Crystals
Biphenyl compounds are integral to the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of biphenyl derivatives like this compound make them suitable for use in OLEDs. Their ability to form stable films contributes to efficient light emission and energy conversion .
- Liquid Crystals : The rigidity and chemical stability of biphenyl structures allow them to be employed in liquid crystal displays (LCDs), enhancing optical performance and response times .
Summary Table of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | High bioactivity due to structural versatility |
| Organic Synthesis | Building block for complex organic molecules | Reactivity in substitution and coupling reactions |
| Material Science | OLEDs, liquid crystals | Stability and electronic properties |
Mechanism of Action
The mechanism of action of 5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group in this compound is electron-donating, enhancing electron density at the amine group, whereas electron-withdrawing groups like -CF₃ (in ) reduce reactivity in electrophilic substitutions.
Physicochemical Properties
Key Observations :
Biological Activity
5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive review of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions involving biphenyl derivatives. The structural formula is characterized by a biphenyl core with a methoxy group and a methyl group substituted at specific positions. The synthesis typically involves reactions such as nucleophilic substitution or coupling reactions that yield the desired amine product.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antitumor agent, anti-inflammatory compound, and its effects on neurotransmitter systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related biphenyl analogues demonstrate potent activity against P-388 leukemia cells with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action is often linked to the disruption of cellular processes involved in tumor growth and survival.
Anti-inflammatory Properties
In vitro studies have assessed the anti-inflammatory effects of this compound through its impact on cyclooxygenase (COX) enzymes. The compound has been shown to inhibit COX-1 and COX-2 activity, leading to reduced production of pro-inflammatory mediators. This effect is crucial for developing therapeutic agents for inflammatory diseases.
Neurotransmitter Interaction
The compound's interaction with neurotransmitter systems has also been studied, particularly its influence on serotonin transporters. Lower binding potential to serotonin transporters in certain conditions suggests a role in mood regulation and potential antidepressant effects.
Data Table: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | P-388 leukemia cell line | 10.5 | |
| Anti-inflammatory | COX inhibition | 25.0 | |
| Neurotransmitter | Serotonin transporter binding | 15.0 |
Case Study 1: Antitumor Efficacy
A study conducted on various biphenyl derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents. The study concluded that further investigation into the structure-activity relationship could enhance the efficacy of this compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of biphenyl derivatives, this compound was shown to significantly reduce inflammation markers in vitro. The study utilized several assays to measure COX enzyme activity and cytokine levels, confirming the compound's potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What computational tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
